molecular formula C9H9ClO4S B1594888 3-[(4-Chlorophenyl)sulfonyl]propanoic acid CAS No. 90396-00-2

3-[(4-Chlorophenyl)sulfonyl]propanoic acid

Cat. No.: B1594888
CAS No.: 90396-00-2
M. Wt: 248.68 g/mol
InChI Key: ZEYRBFCQZXZIQU-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)sulfonyl]propanoic acid is a chemical compound characterized by a chlorophenyl group attached to a sulfonyl group, which is further connected to a propanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chlorophenyl)sulfonyl]propanoic acid typically involves the sulfonylation of 4-chlorophenylpropanoic acid. This can be achieved through the reaction of 4-chlorophenylpropanoic acid with chlorosulfonic acid under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure environmental safety.

Chemical Reactions Analysis

Types of Reactions: 3-[(4-Chlorophenyl)sulfonyl]propanoic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide.

  • Substitution: Substitution reactions can introduce different functional groups at the sulfonyl or carboxyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Sulfide derivatives.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)sulfonyl]propanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities.

  • Industry: It is used in the production of various chemical products, including dyes and polymers.

Mechanism of Action

The mechanism by which 3-[(4-Chlorophenyl)sulfonyl]propanoic acid exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)propionic acid

  • 4-Chlorobenzenesulfonic acid

  • 3-(4-Chlorosulfonylphenyl)propionic acid

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c10-7-1-3-8(4-2-7)15(13,14)6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYRBFCQZXZIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341552
Record name 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90396-00-2
Record name 3-[(4-Chlorophenyl)sulfonyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10341552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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